molecular formula C19H22O5 B10753286 Tetrahydrosappanone A trimethyl ether

Tetrahydrosappanone A trimethyl ether

Cat. No.: B10753286
M. Wt: 330.4 g/mol
InChI Key: KXFFLWDYUNIJNU-BFUOFWGJSA-N
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Description

Tetrahydrosappanone A trimethyl ether is a chemical compound derived from sappanwood (Caesalpinia sappan). It is known for its various biological activities, including anti-inflammatory and antioxidant properties. This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrosappanone A trimethyl ether typically involves the methylation of tetrahydrosappanone A. The process includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrosappanone A trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Tetrahydrosappanone A trimethyl ether exerts its effects primarily through the inhibition of the enzyme IMPDH2 (inosine monophosphate dehydrogenase 2). This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. By targeting IMPDH2, this compound can reduce neuroinflammation and other inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced stability and bioavailability compared to its parent compound, sappanone A. The trimethyl ether modification improves its solubility and makes it more suitable for pharmaceutical applications .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1

InChI Key

KXFFLWDYUNIJNU-BFUOFWGJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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